molecular formula C14H17ClO4 B6255521 (2E)-3-(3-chloro-5-ethoxy-4-propoxyphenyl)prop-2-enoic acid CAS No. 757221-40-2

(2E)-3-(3-chloro-5-ethoxy-4-propoxyphenyl)prop-2-enoic acid

Cat. No.: B6255521
CAS No.: 757221-40-2
M. Wt: 284.7
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Description

(2E)-3-(3-chloro-5-ethoxy-4-propoxyphenyl)prop-2-enoic acid is an organic compound characterized by its unique structure, which includes a chloro-substituted phenyl ring with ethoxy and propoxy groups, and a propenoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(3-chloro-5-ethoxy-4-propoxyphenyl)prop-2-enoic acid typically involves the following steps:

    Formation of the substituted phenyl ring: This can be achieved through electrophilic aromatic substitution reactions, where the chloro, ethoxy, and propoxy groups are introduced onto the benzene ring.

    Formation of the propenoic acid moiety: This can be synthesized via the Knoevenagel condensation reaction, where an aldehyde reacts with a malonic acid derivative in the presence of a base to form the propenoic acid structure.

    Coupling of the two moieties: The final step involves coupling the substituted phenyl ring with the propenoic acid moiety, typically through a Heck reaction, which is a palladium-catalyzed coupling reaction between an aryl halide and an alkene.

Industrial Production Methods

Industrial production of this compound may involve large-scale versions of the above synthetic routes, with optimizations for yield, purity, and cost-effectiveness. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(3-chloro-5-ethoxy-4-propoxyphenyl)prop-2-enoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the propenoic acid moiety to a saturated carboxylic acid.

    Substitution: The chloro group on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium amide (NaNH2) or thiourea.

Major Products

    Oxidation: Products include carboxylic acids and ketones.

    Reduction: Products include saturated carboxylic acids.

    Substitution: Products include various substituted phenyl derivatives.

Scientific Research Applications

(2E)-3-(3-chloro-5-ethoxy-4-propoxyphenyl)prop-2-enoic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies of enzyme inhibition and receptor binding due to its unique structure.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (2E)-3-(3-chloro-5-ethoxy-4-propoxyphenyl)prop-2-enoic acid involves its interaction with molecular targets such as enzymes or receptors. The chloro, ethoxy, and propoxy groups on the phenyl ring can enhance binding affinity and specificity to these targets. The propenoic acid moiety can participate in hydrogen bonding and electrostatic interactions, further stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

Similar Compounds

    Chloroethane: A simpler compound with a chloro group attached to an ethane backbone.

    Triphosgene: A chlorination reagent with multiple chlorine atoms, used in various chemical syntheses.

Uniqueness

(2E)-3-(3-chloro-5-ethoxy-4-propoxyphenyl)prop-2-enoic acid is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of both electron-donating (ethoxy and propoxy) and electron-withdrawing (chloro) groups on the phenyl ring allows for fine-tuning of its chemical properties and interactions with biological targets.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

757221-40-2

Molecular Formula

C14H17ClO4

Molecular Weight

284.7

Purity

95

Origin of Product

United States

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